molecular formula C12H14N4O B2393545 1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine CAS No. 923107-38-4

1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine

Cat. No. B2393545
CAS RN: 923107-38-4
M. Wt: 230.271
InChI Key: DLKXBVQIVNNERM-UHFFFAOYSA-N
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Description

“1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine” is a heterocyclic compound . The molecule is composed of a piperazine group attached to a phenyl-oxadiazole group . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Studies and DFT Calculations: Compounds including 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and their structures confirmed by X-ray diffraction. Computational density functional theory (DFT) calculations provided insights into the reactive sites for electrophilic and nucleophilic nature of these molecules (Kumara et al., 2017).

Antioxidant Activity

  • In Vitro Antioxidant Activity: A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for antioxidant activity using various methods. These compounds showed significant activity, indicating the antioxidant potential of the 2,5-disubstituted-1,3,4-oxadiazole structure (Mallesha et al., 2014).

Antimicrobial Applications

  • Potential Antimicrobial Agents: A range of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine carboxamides and 1,3,4-oxadiazol-2-yl substitutions showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

Tuberculostatic Activity

  • Tuberculostatic Activity Evaluation: Compounds including 5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol were tested for their tuberculostatic activity, showing minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).

Anticonvulsant Activity

  • In Vivo Anticonvulsant Activity: Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives showed significant anticonvulsant activity in vivo, compared with the standard drug phenytoin. Some compounds also demonstrated no neurotoxicity at maximum doses (Harish et al., 2013).

Antibacterial and Antifungal Activity

  • Antibacterial and Antifungal Screening: A variety of derivatives, including 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine, exhibited significant antibacterial and antifungal activity (Sharma et al., 2014).

Molecular Architecture

  • Crystallographic Studies: Investigations into the molecular architecture of related compounds like 5-(Adamantan-1-yl)-3-[(4-benzylpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione provided insights into their structural properties, including the formation of dimers via specific interactions (El-Emam et al., 2012).

Safety and Hazards

According to Sigma-Aldrich, “1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine” is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . It’s also classified as non-combustible and as a toxic hazardous material causing chronic effects .

Biochemical Analysis

Biochemical Properties

1-(5-Phenyl-1,3,4-oxadiazol-2-YL)piperazine has been found to interact with various enzymes and proteins. For instance, it has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones, a class of compounds to which this compound belongs, are potent inhibitors of Notum carboxylesterase activity . This suggests that this compound may interact with Notum carboxylesterase and potentially other enzymes in a similar manner.

Cellular Effects

It has been reported that derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . Therefore, it is plausible that this compound may have similar effects on cells.

Molecular Mechanism

As mentioned earlier, it has been found to inhibit Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and it acts by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive . Therefore, it is possible that this compound exerts its effects at the molecular level by inhibiting Notum and thereby modulating the Wnt signaling pathway.

Temporal Effects in Laboratory Settings

It has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones show good plasma levels but limited brain exposure in mouse pharmacokinetic studies . This suggests that this compound may have similar temporal effects.

Dosage Effects in Animal Models

It has been reported that 1,3,4-oxadiazoles at a test dose of 25 mg/Kg exhibited significant edema inhibition in carrageenan footpad edema test . Therefore, it is plausible that this compound may have similar dosage effects.

Metabolic Pathways

Given its potential interaction with Notum, it may be involved in the metabolism of Wnt proteins .

Transport and Distribution

It has been reported that 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones show good plasma levels but limited brain exposure in mouse pharmacokinetic studies . This suggests that this compound may have similar transport and distribution properties.

Subcellular Localization

Given its potential interaction with Notum, it may be localized to the same subcellular compartments as Notum .

properties

IUPAC Name

2-phenyl-5-piperazin-1-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-4-10(5-3-1)11-14-15-12(17-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKXBVQIVNNERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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